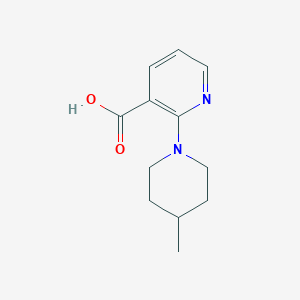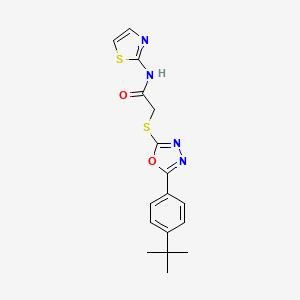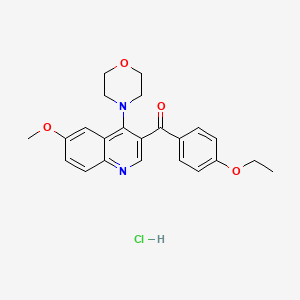
2-(4-Methyl-1-piperidinyl)nicotinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-1-piperidinyl)nicotinic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-methyl-1-piperidinyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-1-piperidinyl)nicotinic acid has several scientific research applications:
Wirkmechanismus
Target of Action
It is known that nicotinic acid, a closely related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Indirectly, it acts as a precursor to nicotinamide coenzymes, which are involved in many vital redox reactions . Direct effects of nicotinic acid include antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Nicotinic acid, a closely related compound, is known to be involved in redox metabolism and nad-dependent pathways . The nicotinamide moiety of the coenzymes derived from nicotinic acid acts as an electron donor or acceptor in many vital redox reactions .
Result of Action
Nicotinic acid, a similar compound, is known to play a vital role in maintaining efficient cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperidinyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperidine under specific conditions. One common method includes:
Starting Materials: Nicotinic acid and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methyl-1-piperidinyl)nicotinic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of alternative coupling agents and catalysts that are more environmentally friendly and cost-effective is also explored .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-1-piperidinyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Picolinic Acid: A positional isomer of nicotinic acid, used in the synthesis of metal chelates and as a dietary supplement.
Uniqueness
2-(4-Methyl-1-piperidinyl)nicotinic acid is unique due to the presence of the 4-methyl-1-piperidinyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-7-14(8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXHFIVPZXGKPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)




![N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2358837.png)

![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)


![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)
![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)
